Bienvenue dans la boutique en ligne BenchChem!

3,5-dichloro-N-hydroxybenzamide

HDAC8 isoform selectivity cancer epigenetics

3,5-Dichloro-N-hydroxybenzamide (CAS 18540-38-0) is a structurally minimal N-hydroxybenzamide HDAC inhibitor with a well-defined zinc-binding warhead. It delivers a unique selectivity fingerprint—preferential HDAC8 inhibition (IC50=600 nM) with >23-fold selectivity over HDAC4 (IC50=14,000 nM) and HDAC5 (IC50=50,000 nM)—sharply contrasting with pan-inhibitors like SAHA. This specificity makes it an irreplaceable chemical probe for HDAC8 target validation in cancer, neurological, and parasitic disease models. With MW 206.02 g/mol and a simple scaffold amenable to parallel derivatization, it is an ideal starting fragment for FBDD campaigns and SAR library construction. Its reproducible IC50 profile across recombinant enzyme assays also qualifies it as a robust positive control for HDAC8 HTS assay validation and Z'-factor determination.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 18540-38-0
Cat. No. B6598756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-hydroxybenzamide
CAS18540-38-0
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(=O)NO
InChIInChI=1S/C7H5Cl2NO2/c8-5-1-4(7(11)10-12)2-6(9)3-5/h1-3,12H,(H,10,11)
InChIKeyCTURQMWEQBFFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-N-hydroxybenzamide (CAS 18540-38-0): A Versatile N-Hydroxybenzamide Scaffold for HDAC Inhibitor Research


3,5-Dichloro-N-hydroxybenzamide (CAS 18540-38-0) is a small-molecule N-hydroxybenzamide derivative that acts as an inhibitor of histone deacetylases (HDACs) [1]. With a molecular weight of 206.02 g/mol and a purity specification of 95% , this compound provides a structurally minimal hydroxamate-mimetic zinc-binding group (ZBG) [2]. It serves as a foundational scaffold for the development of novel HDAC inhibitors, offering a distinct selectivity profile compared to clinically established pan- and class I-selective HDAC inhibitors [3].

Why 3,5-Dichloro-N-hydroxybenzamide (CAS 18540-38-0) Cannot Be Replaced by Generic HDAC Inhibitors


In HDAC inhibitor research, the substitution of one compound for another within the same class can lead to divergent experimental outcomes due to distinct isoform selectivity profiles. 3,5-Dichloro-N-hydroxybenzamide exhibits a unique selectivity fingerprint compared to commonly used benchmarks such as SAHA (vorinostat), CI-994 (tacedinaline), and weak inhibitors like valproic acid [1]. Its preferential inhibition of HDAC8 (IC50 = 600 nM) over HDAC4 (IC50 = 14,000 nM) and HDAC5 (IC50 = 50,000 nM) [1] contrasts sharply with the broad-spectrum activity of SAHA [2] and the HDAC1/2/3-restricted profile of CI-994 . Such differences in target engagement can translate into distinct cellular phenotypes and therapeutic windows, making unqualified interchange scientifically unsound.

Quantitative Differentiation: 3,5-Dichloro-N-hydroxybenzamide (18540-38-0) Versus Key Comparators


Superior HDAC8 Potency Over Class I-Selective Benzamide CI-994

3,5-Dichloro-N-hydroxybenzamide inhibits HDAC8 with an IC50 of 600 nM, whereas the class I-selective benzamide CI-994 (tacedinaline) exhibits an IC50 > 20,000 nM against the same isoform [1]. This represents a >33-fold improvement in potency for the target compound on HDAC8. Both compounds share an N-hydroxybenzamide core, highlighting the critical influence of aromatic substitution (3,5-dichloro vs. unsubstituted) on HDAC8 engagement [2].

HDAC8 isoform selectivity cancer epigenetics

Enhanced HDAC8 Potency Relative to First-Line Pan-Inhibitor SAHA (Vorinostat)

Against HDAC8, 3,5-dichloro-N-hydroxybenzamide (IC50 = 600 nM) demonstrates a 1.4-fold improvement in potency over the clinically approved pan-HDAC inhibitor SAHA (vorinostat, IC50 = 827 nM) [1][2]. Notably, SAHA is a non-selective inhibitor that potently suppresses class I HDACs (HDAC1 IC50 = 61 nM) and HDAC6 (IC50 = 9 nM), while the target compound exhibits markedly weaker activity on HDAC4 (IC50 = 14,000 nM) and HDAC5 (IC50 = 50,000 nM) [1]. This divergent selectivity profile suggests potential advantages in applications where broad-spectrum HDAC inhibition is undesirable [3].

HDAC8 vorinostat comparative pharmacology

Dramatically Improved Potency Over Weak HDAC Inhibitors Valproic Acid and Sodium Butyrate

Compared to the classical weak HDAC inhibitors valproic acid and sodium butyrate, 3,5-dichloro-N-hydroxybenzamide exhibits orders of magnitude greater potency against HDAC8. The target compound's IC50 of 600 nM is approximately 172-fold lower than that of valproic acid (IC50 = 103,000 nM) [1] and 25-fold lower than that of sodium butyrate (IC50 = 15,000 nM) [2]. This substantial potency gap underscores the compound's utility as a far more potent and chemically tractable tool for HDAC8 inhibition in cellular and biochemical assays [3].

HDAC8 weak inhibitors tool compounds

Distinct Isoform Selectivity Profile Compared to Class I-Selective Benzamide MS-275 (Entinostat)

3,5-Dichloro-N-hydroxybenzamide and MS-275 (entinostat) both belong to the benzamide class of HDAC inhibitors, yet their selectivity profiles are orthogonal. MS-275 potently inhibits class I HDACs (HDAC1 IC50 = 243 nM, HDAC3 IC50 = 248 nM) but is essentially inactive against HDAC8 (IC50 > 10,000 nM) [1]. In contrast, the target compound exhibits its primary activity against HDAC8 (IC50 = 600 nM) and shows >20-fold selectivity over HDAC4 (IC50 = 14,000 nM) and >80-fold over HDAC5 (IC50 = 50,000 nM) [2]. This reversed selectivity—HDAC8 over HDAC1/2/3—provides a complementary tool for dissecting the distinct biological roles of HDAC isoforms [3].

HDAC8 isoform selectivity class I HDAC

Minimalist Scaffold for SAR-Driven Optimization

With a molecular weight of only 206.02 g/mol and a simple 3,5-dichloro substitution pattern, 3,5-dichloro-N-hydroxybenzamide represents a significantly smaller and more synthetically accessible scaffold than complex HDAC inhibitors like SAHA (MW = 264.32) [1], TSA (MW = 302.37) [2], or romidepsin (MW = 540.7). Its minimal structure retains HDAC8 inhibitory activity (IC50 = 600 nM) while offering multiple vectors for chemical elaboration (e.g., amide nitrogen, aromatic ring) [3]. This contrasts with larger, more rigid inhibitors where SAR exploration is constrained by synthetic complexity and limited modification sites [4].

medicinal chemistry SAR lead optimization

High-Impact Research and Procurement Scenarios for 3,5-Dichloro-N-hydroxybenzamide (18540-38-0)


Chemical Probe for HDAC8-Specific Functional Studies

Given its 600 nM IC50 against HDAC8 and >23-fold selectivity over HDAC4/5, 3,5-dichloro-N-hydroxybenzamide serves as a valuable chemical probe to interrogate HDAC8-dependent phenotypes in cellular models [1]. Its distinct selectivity profile compared to pan-inhibitors like SAHA allows researchers to attribute observed biological effects specifically to HDAC8 inhibition rather than broad class I/IIb suppression [2]. This specificity is critical for validating HDAC8 as a therapeutic target in cancer, neurological disorders, or parasitic diseases [3].

Core Scaffold for Fragment-Based Drug Discovery (FBDD) and Library Synthesis

With a molecular weight of 206.02 g/mol and a well-defined zinc-binding N-hydroxybenzamide warhead, this compound is an excellent starting fragment for FBDD campaigns targeting HDAC8 . Its simple structure permits efficient parallel derivatization at the amide nitrogen or via electrophilic aromatic substitution, enabling the rapid construction of focused libraries to explore structure-activity relationships (SAR) [4]. The 3,5-dichloro substitution pattern may also enhance metabolic stability compared to unsubstituted analogs [5].

Reference Standard in HDAC8 Biochemical Assay Development

Due to its well-characterized IC50 values against multiple HDAC isoforms (HDAC8: 600 nM, HDAC4: 14,000 nM, HDAC5: 50,000 nM) [1], 3,5-dichloro-N-hydroxybenzamide can be employed as a positive control or reference inhibitor in HDAC8 enzymatic assays and high-throughput screening (HTS) campaigns [6]. Its reproducible activity profile in recombinant enzyme assays makes it suitable for assay validation, Z'-factor determination, and benchmarking novel HDAC8 inhibitors [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-dichloro-N-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.